molecular formula C20H21N3O3S B3173929 ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate CAS No. 951473-59-9

ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate

Cat. No.: B3173929
CAS No.: 951473-59-9
M. Wt: 383.5 g/mol
InChI Key: PYVJOOFVYCFGSI-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperidine carboxylate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines is then employed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thieno[2,3-b]pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is unique due to its combination of a pyrrole ring, thieno[2,3-b]pyridine moiety, and piperidine carboxylate group

Properties

IUPAC Name

ethyl 1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-20(25)14-7-12-23(13-8-14)19(24)17-16(22-10-3-4-11-22)15-6-5-9-21-18(15)27-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVJOOFVYCFGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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